3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine
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Overview
Description
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C6H10F3NO. It is known for its unique structure, which includes a cyclobutane ring substituted with a methoxy group and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a trifluoromethylated precursor with a methoxy-substituted cyclobutane derivative. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various fluorinated derivatives .
Scientific Research Applications
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one: Similar structure but with a ketone group instead of an amine.
3-Methoxy-3-(difluoromethyl)cyclobutan-1-amine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
3-Methoxy-3-(trifluoromethyl)cyclopentan-1-amine: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine is unique due to its combination of a cyclobutane ring with both a methoxy and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H10F3NO |
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Molecular Weight |
169.14 g/mol |
IUPAC Name |
3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C6H10F3NO/c1-11-5(6(7,8)9)2-4(10)3-5/h4H,2-3,10H2,1H3 |
InChI Key |
JKHFLFWMZFEARR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)N)C(F)(F)F |
Origin of Product |
United States |
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